Temporin-1TGb -

Temporin-1TGb

Catalog Number: EVT-244377
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Temporin-1TGb is a member of the temporin family, which consists of small antimicrobial peptides derived from the skin secretions of various frog species, particularly from the genus Rana. These peptides are known for their broad-spectrum antimicrobial properties, primarily against Gram-positive bacteria, and exhibit potential therapeutic applications due to their ability to disrupt microbial membranes.

Source

Temporin-1TGb was first identified in the skin of the frog species Rana tsushimensis. The discovery of temporins dates back to 1996 when precursors were isolated from the skin of Rana temporaria through cDNA library screening. The extraction process typically involves mild electrical stimulation of live frogs, which induces the release of skin secretions containing these peptides .

Classification

Temporin-1TGb belongs to the class of antimicrobial peptides (AMPs), characterized by their small size (usually 10-20 amino acids), amphipathicity, and positive net charge. These features enable them to interact effectively with microbial membranes, leading to cell lysis. Temporins generally consist of hydrophobic and basic amino acids, contributing to their membrane-disrupting activity .

Synthesis Analysis

Methods

The synthesis of Temporin-1TGb can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The N-9-fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed for protecting amino groups during synthesis.

Technical Details

  1. Solid-Phase Synthesis: The peptide is synthesized on a resin, allowing for easy purification after completion.
  2. Purification: Post-synthesis, the crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), achieving purities greater than 95%.
  3. Characterization: The final product is confirmed using mass spectrometry techniques to ensure correct molecular weight and sequence .
Molecular Structure Analysis

Structure

Temporin-1TGb has a characteristic amphipathic structure, which is crucial for its antimicrobial activity. The peptide typically adopts an α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol or sodium dodecyl sulfate.

Data

The amino acid sequence of Temporin-1TGb is defined by specific hydrophobic and basic residues that facilitate its interaction with lipid membranes. Structural studies using nuclear magnetic resonance (NMR) spectroscopy provide insights into its three-dimensional conformation and dynamics in solution .

Chemical Reactions Analysis

Reactions

Temporin-1TGb primarily acts through membrane disruption. Upon contact with bacterial membranes, it can insert itself into lipid bilayers, leading to pore formation and eventual cell lysis.

Technical Details

  1. Membrane Interaction: The peptide's hydrophobic regions interact with lipid tails while the polar regions interact with the aqueous environment.
  2. Cell Lysis Mechanism: High concentrations of Temporin-1TGb can induce depolarization of the membrane potential, triggering reactive oxygen species production and disrupting cellular integrity .
Mechanism of Action

Process

The mechanism by which Temporin-1TGb exerts its antimicrobial effects involves several steps:

  1. Membrane Binding: The peptide binds preferentially to negatively charged bacterial membranes.
  2. Pore Formation: It disrupts the membrane integrity by forming pores or channels.
  3. Cell Death: This leads to leakage of intracellular contents and ultimately cell death.

Data

Studies have shown that Temporin-1TGb is particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layers, which are susceptible to such membrane-active agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,500 Da.
  • Charge: Typically carries a positive charge at physiological pH due to basic residues.
  • Solubility: Soluble in aqueous solutions but may precipitate at high concentrations.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may be susceptible to proteolytic degradation.
  • Activity Spectrum: Exhibits potent activity against various bacterial strains, especially Gram-positive organisms like Staphylococcus aureus.

Relevant data suggest that modifications in its structure can enhance its antimicrobial efficacy while reducing hemolytic activity against mammalian cells .

Applications

Scientific Uses

Temporin-1TGb has potential applications in various fields:

  1. Antimicrobial Agents: Its ability to combat resistant bacterial strains makes it a candidate for developing new antibiotics.
  2. Biotechnology: It can be utilized in designing novel peptide-based therapeutics or as a model for studying membrane interactions.
  3. Pharmaceutical Research: Investigations into its mechanism can lead to insights applicable in drug design aimed at enhancing efficacy against infections.

The ongoing research into temporins continues to reveal their significance as multifunctional peptides with diverse biological roles and therapeutic potential .

Molecular Synthesis and Structural Optimization

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Temporin-1TGb Derivatives

The Fmoc/tBu strategy is the cornerstone for synthesizing Temporin-1TGb and its analogs, offering compatibility with acid-labile side-chain protecting groups and the synthesis of complex derivatives [8]. Synthesis typically initiates by anchoring the C-terminal amino acid (amidated for native-like C-terminus) to a Wang resin (for carboxylic acid) or a Rink amide resin (for C-terminal amide) via esterification. Sequential coupling and deprotection cycles follow:

  • Fmoc Deprotection: Using 20% piperidine in DMF, liberating the α-amino group for the next coupling.
  • Amino Acid Coupling: Activated amino acid derivatives (3-5 fold excess) are coupled using reagents like PyBOP/HOBt, HBTU/HOBt, or HATU/DIPEA, typically in DMF or NMP, for 30-90 minutes. Double couplings are often employed for sterically hindered residues.
  • Capping (Optional): Acetic anhydride/pyridine is used to cap unreacted amino groups, preventing deletion sequences.

Critical challenges specific to temporin sequences include:

  • Aggregation during Chain Elongation: The hydrophobic nature of temporins (e.g., high Phe, Leu, Ile content in Temporin-1TGb) promotes intra-chain interactions and β-sheet formation during synthesis, leading to incomplete couplings and low crude purity. Strategies involve:
  • Solvent Engineering: Incorporating DMSO (10-30%), trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP) into DMF disrupts secondary structures [8].
  • Elevated Temperature: Performing couplings at 40-50°C can reduce aggregation.
  • Pseudoproline Dipeptides: Replacing Ser, Thr, or dipeptide sequences prone to β-sheet formation with pseudoproline derivatives disrupts aggregation during synthesis, reverting to native residues upon final TFA cleavage [8].
  • Final Cleavage and Side-Chain Deprotection: A cocktail of TFA (95%), water (2.5%), and triisopropylsilane (TIS) (2.5%) is standard. Scavengers like EDT or phenol are added for peptides with multiple Trp, Tyr, or Cys residues to prevent cation-induced side reactions. Crude peptides are precipitated in cold diethyl ether.
  • Purification and Characterization: Reverse-phase HPLC (RP-HPLC) on C4 or C18 columns using water/ACN gradients with 0.1% TFA is essential. Purity (>95%) is confirmed by analytical HPLC, and identity is verified by ESI-MS or MALDI-TOF MS. CD spectroscopy in membrane-mimetic environments (SDS micelles, TFE/water) confirms α-helical propensity, crucial for activity.

Table 1: Key Reagents and Resins for Fmoc-SPPS of Temporin-1TGb Derivatives

Synthesis ComponentCommon OptionsPurpose/Notes
ResinRink Amide AM, Wang ResinAnchors C-terminus; Rink Amide yields C-terminal amide.
Coupling ReagentsHBTU/HOBt/DIPEA, HATU/DIPEA, PyBOPActivates carboxyl group of incoming Fmoc-amino acid.
Fmoc Deprotection20% Piperidine in DMFRemoves Fmoc protecting group.
Aggregation SolventsDMSO (10-30%), TFE, HFIP in DMFDisrupts β-sheet formation during chain elongation.
Cleavage CocktailTFA/H2O/TIS (95:2.5:2.5)Cleaves peptide from resin and removes side-chain protecting groups.
PurificationRP-HPLC (C4/C18 columns)Isolates pure peptide using water/ACN gradients.
CharacterizationESI-MS, MALDI-TOF, Analytical HPLCConfirms molecular weight and purity (>95%).

Retro-Analog Design Strategies and Sequence Reversal Efficacy

Retro-analog design, involving the reversal of the amino acid sequence (N→C to C→N), represents a strategy to enhance proteolytic stability by altering protease recognition sites while potentially preserving or modifying the bioactive conformation. Applied to the lead peptide NST-2 (a D-Ala⁴-substituted Temporin-SHa analog), retro design yielded Analog 2 (retro-NST-2) [2] [9]. Key findings include:

  • Antimicrobial Activity: Analog 2 exhibited enhanced activity against Staphylococcus aureus (including MRSA NCTC 13277) compared to its parent peptide NST-2 [2]. This suggests that sequence reversal can improve interaction with bacterial membranes, potentially by reorienting key hydrophobic and cationic residues relative to the membrane surface.
  • Hemolytic Activity: A significant drawback observed with Analog 2 was a marked increase in hemolytic activity against human erythrocytes [2] [9]. This highlights a critical challenge in retro design: while membrane interaction might be improved for bacterial targets, the alteration can simultaneously increase non-specific binding and disruption of eukaryotic membranes, reducing the therapeutic index.
  • Structural Considerations: Retro peptides are diastereomers, not enantiomers, of the parent L-peptide. While they may adopt similar secondary structures (e.g., α-helix) in membrane environments due to physicochemical constraints, the precise spatial arrangement of side chains differs. This altered topology is responsible for the changed biological activity profile. Retro-inverso peptides (using D-amino acids) offer higher protease resistance but can have significantly altered conformations and activities compared to retro-L peptides [10].
  • Efficacy Assessment: The efficacy of retro design for Temporin-1TGb derivatives hinges on balancing improved proteolytic stability and/or potency against target pathogens against potentially increased cytotoxicity. Careful in vitro evaluation of antimicrobial spectrum (Gram-positive, Gram-negative, fungi), hemolysis, and cytotoxicity against mammalian cell lines is essential post-synthesis.

Lysine Substitution/Addition Techniques for Enhanced Amphipathicity

Introducing cationic lysine residues into temporin sequences is a primary strategy to optimize cationicity and amphipathicity, crucial for initial electrostatic attraction to anionic bacterial membranes and subsequent hydrophobic insertion. Two main approaches were applied to the retro-NST-2 (Analog 2) scaffold [2] [6] [9]:

  • Lysine Addition (C-terminal): Adding a lysine residue to the C-terminus of Analog 2 generated Analog 3 (RSP-1). This minimally lengthened the peptide while increasing its net positive charge.
  • Lysine Substitution (Internal): Substituting Glycine⁴ within the sequence of Analog 2 with lysine generated Analog 7 (RSP-4). This placed the cationic residue internally within the hydrophobic face.

Impact on Physicochemical and Biological Properties:

  • Reduced Hemolysis: Both Analog 3 and Analog 7 demonstrated significantly lower hemolytic activity compared to the highly hemolytic retro-peptide Analog 2 [2]. This is attributed to a more balanced amphipathicity. Lysine incorporation disrupts overly hydrophobic patches responsible for non-specific eukaryotic membrane disruption. Molecular dynamics (MD) simulations suggest lysine residues enhance solubility and promote peptide orientation where cationic groups interact with phospholipid headgroups while hydrophobic residues insert into the acyl chain region, minimizing deep penetration into the cholesterol-rich eukaryotic membranes [6].
  • Modulated Antimicrobial Activity: While lysine modification primarily improved selectivity, effects on antimicrobial potency varied. Analog 3 (C-term addition) generally retained or slightly altered activity compared to Analog 2 against tested strains, while Analog 7 (internal substitution) showed activity dependent on the specific pathogen. Crucially, lysine enrichment did not universally decrease MIC values but significantly improved the therapeutic index (ratio of hemolytic concentration to MIC).
  • Enhanced LPS Binding/Neutralization (Potential for Gram-negative Activity): Lysine residues are critical for interacting with the lipid A component of Lipopolysaccharide (LPS) in Gram-negative outer membranes. Temporin analogs with increased lysine content (e.g., TB_KKG6A derived from Temporin-1Tb) show improved binding to LPS micelles, disruption of LPS aggregates, and consequently, enhanced activity against Gram-negative bacteria like E. coli and P. aeruginosa [6] [10]. This positions lysine modification as a key strategy for broadening the spectrum of Temporin-1TGb derivatives.

Table 2: Impact of Lysine Modification on Retro-Temporin Analogs

AnalogModification StrategyKey Change vs Retro (Analog 2)Primary Biological Consequence
Analog 3 (RSP-1)Lysine added at C-terminus+1 positive charge; slightly increased lengthSignificantly reduced hemolysis; retained antimicrobial activity.
Analog 7 (RSP-4)Gly⁴ substituted with Lys+1 positive charge; altered internal hydrophobicitySignificantly reduced hemolysis; variable antimicrobial activity profile.
TB_KKG6AG6A substitution + KK N-terminal addIncreased helicity, charge, amphipathicityEnhanced Gram-negative activity & LPS binding; retained anti-Gram-positive activity.

Hybrid Peptide Engineering: Conjugation with β-Lactam Antibiotics (e.g., Levofloxacin)

Hybridization aims to synergize the membrane-disrupting action of AMPs with the intracellular targets of conventional antibiotics, potentially overcoming resistance mechanisms. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic targeting DNA gyrase/topoisomerase IV, was conjugated to lysine-modified temporin retro-analogs (Analog 3 and Analog 7) via two distinct linkers [2]:

  • Direct Side-Chain Conjugation: Levofloxacin was covalently linked directly to the ε-amino group of the lysine side chain in Analog 3, yielding Analog 4 (RLFP-1) and Analog 5 (RLFP-2 - conjugation to a different Lys residue).
  • Linker-Mediated N-terminal Conjugation: Levofloxacin was conjugated to the N-terminal amino group of Analog 3 and Analog 7 via a flexible β-alanine linker, yielding Analog 6 (RLFP-3) and Analog 8 (RLFP-4).

Biological Activity Outcomes:

  • Conjugation Site Dictates Activity:
  • Side-Chain Conjugates (Analogs 4 & 5): Exhibited decreased antimicrobial and anticancer activities compared to the parent retro-lysine peptides (Analog 3) [2]. This reduction is likely due to steric hindrance impeding the peptide's interaction with bacterial membranes or blocking levofloxacin's access to its intracellular targets. The direct attachment may also alter the peptide's conformation or charge distribution unfavorably.
  • N-terminal Conjugates via β-Ala Linker (Analogs 6 & 8): Demonstrated significantly enhanced antimicrobial and anticancer activities compared to their parent peptides and the side-chain conjugates [2]. The flexible β-alanine spacer likely minimizes steric interference, allowing better access for both the peptide and levofloxacin moieties to their respective targets. This suggests a potential synergistic effect where membrane permeabilization by the peptide facilitates intracellular levofloxacin delivery.
  • Increased Hemolysis: A major drawback of the active N-terminal conjugates (Analog 6 and Analog 8) was a concomitant increase in hemolytic activity, similar to the unmodified retro-peptide Analog 2 [2]. This indicates that the conjugation, while boosting antimicrobial/anticancer effects, also enhanced non-specific membrane disruption. The hydrophobic nature of levofloxacin likely contributes to this increased hydrophobicity and cytotoxicity.
  • Mechanistic Implications: The success of N-terminal linker conjugation highlights the critical importance of site-specificity and linker flexibility in hybrid design. The β-alanine spacer acts as a molecular tether, granting independence to the pharmacophores. While potent, the toxicity remains a significant limitation requiring further optimization (e.g., linker length, peptide sequence refinement).

Table 3: Activity Profile of Levofloxacin-Conjugated Temporin Analogs

Hybrid AnalogConjugation StrategyAntimicrobial ActivityAnticancer ActivityHemolytic Activity
Analog 4 (RLFP-1)Levofloxacin → Lys⁺ side-chain (Analog 3)DecreasedDecreasedLower than Analog 6/8
Analog 5 (RLFP-2)Levofloxacin → Different Lys⁺ side-chainDecreasedDecreasedLower than Analog 6/8
Analog 6 (RLFP-3)Levofloxacin-βAla → N-term (Analog 3)IncreasedIncreasedIncreased
Analog 8 (RLFP-4)Levofloxacin-βAla → N-term (Analog 7)IncreasedIncreasedIncreased

Challenges in Synthesis: Aggregation During Chain Elongation

The synthesis of Temporin-1TGb and its hydrophobic/amphipathic derivatives is particularly susceptible to intra-chain aggregation during SPPS, leading to truncated sequences, low yields, and crude mixtures requiring extensive purification. This stems from:

  • High Hydrophobic Content: Temporin sequences are rich in hydrophobic residues (Leu, Phe, Ile, Val) promoting strong intermolecular β-sheet formation within the growing peptide chain on the solid support [8].
  • Sequence-Dependent Effects: Regions with consecutive hydrophobic residues or those prone to β-sheet nucleation (e.g., stretches of Ala, Val, Ile) are hotspots for aggregation. Modifications like D-amino acid substitutions (e.g., D-Ala in NST-2) or lysine insertions can sometimes mitigate, but not eliminate, this issue [2] [8].
  • Conformational Switching: Temporins possess sequences predicted as "conformational switches", capable of adopting random coil, α-helix, or β-sheet structures. During synthesis in apolar solvents on resin, the β-sheet conformation is energetically favored, driving aggregation [5] [7].

Advanced Mitigation Strategies:

Beyond standard solvent additives (DMSO, TFE), effective approaches include:

  • Pseudoproline Dipeptides: Incorporating Fmoc-Ser[ψ(Me,Mepro)]-OH, Fmoc-Thr[ψ(Me,Mepro)]-OH, or Fmoc-Xaa-Ser/Thr[ψ(Me,Mepro)]-OH dipeptides at strategic Ser/Thr positions or Ser/Thr-containing sequences disrupts regular backbone hydrogen bonding, effectively breaking β-sheet propagation during synthesis. These dipeptides revert to native Ser/Thr residues upon acidic cleavage [8].
  • Optimized Solvent Mixtures: Tailored solvent blends like NMP/DMSO/0.1 M LiCl or DMF/HOAt/DIEA specifically target the disruption of hydrogen-bonded aggregates. The chaotropic salt LiCl further interferes with β-sheet stability [8].
  • Temperature Control: Performing coupling and deprotection steps at elevated temperatures (40-50°C) increases peptide solubility and disrupts ordered aggregates. Dedicated heated peptide synthesizers are advantageous.
  • Stepwise Monitoring: Employing colorimetric tests (Kaiser, Chloranil) rigorously after each coupling step is crucial to detect incomplete reactions early. Aggregation often manifests as persistently positive tests despite repeated couplings. Switching to more potent coupling agents (e.g., HATU instead of HBTU) or solvents at this point can salvage the synthesis.
  • Metal Ion Interactions: For derivatives incorporating specific chelators (e.g., hydroxamate-based peptides designed for iron sequestration), interactions with metal ions like Fe³⁺ during synthesis or purification can induce metal-mediated aggregation. Careful use of metal chelators (e.g., EDTA) in buffers and high-purity solvents/salts is essential [1].

Properties

Product Name

Temporin-1TGb

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.